1-Benzyl-3-hydroxy-1H-indazole

説明

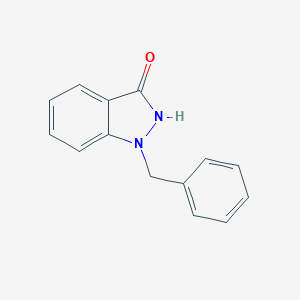

Structure

3D Structure

特性

IUPAC Name |

1-benzyl-2H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPJFDSMKWLOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13185-09-6 (hydrochloride salt) | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30176681 | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200912 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2215-63-6 | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2215-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5ZXN63Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3-hydroxy-1H-indazole (CAS 2215-63-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-hydroxy-1H-indazole, with the CAS registry number 2215-63-6, is a heterocyclic organic compound belonging to the indazole class. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound, tailored for professionals in research and drug development. While direct research on this specific molecule's biological activity is limited, the broader therapeutic applications of indazole derivatives suggest a rich area for further investigation.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Off-white to beige crystalline powder | [4] |

| Molecular Formula | C₁₄H₁₂N₂O | [4] |

| Molecular Weight | 224.26 g/mol | [4] |

| Melting Point | 164 - 169 °C | [4] |

| Boiling Point | 432.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.243 g/cm³ (Predicted) | [4] |

| pKa | 11.86 ± 0.20 (Predicted) | [4] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Acetonitrile | Slightly soluble | [4] |

| DMSO | Slightly soluble | [4] |

| Methanol | Slightly soluble | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are not provided here, the availability of various spectroscopic methods is documented.

Table 3: Spectroscopic Information

| Technique | Availability | Source(s) |

| ¹H NMR | Data available | [5] |

| ¹³C NMR | Data available | [5] |

| Mass Spectrometry (MS) | Data available | [5] |

| Infrared (IR) Spectroscopy | Data available | [5] |

Synthesis and Chemical Reactions

Several synthetic routes to this compound have been reported, primarily in the context of its role as a precursor to Benzydamine. The general strategies include the benzylation of an indazole precursor and subsequent functional group manipulations.

General Synthesis Pathways

The synthesis of this compound can be conceptually broken down into the formation of the indazole core followed by N-benzylation.

Caption: A simplified workflow illustrating the synthesis, purification, and primary application of this compound.

Experimental Protocol: A Conceptual Outline

While specific, detailed protocols are often proprietary, a general procedure can be outlined based on patent literature. One common approach involves the reaction of a suitable indazole precursor with a benzylating agent.

Example Protocol Outline:

-

N-Benzylation: A solution of 3-hydroxy-1H-indazole in a suitable solvent (e.g., DMF or toluene) is treated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding anion. Benzyl chloride or benzyl bromide is then added to the reaction mixture, which is typically stirred at an elevated temperature until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: The reaction mixture is cooled and quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Biological Activity and Potential Applications

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7]

While specific biological studies on this compound are limited, its role as a key intermediate in the synthesis of Benzydamine, an anti-inflammatory agent, is well-established.[1] Interaction studies have suggested its potential as a modulator in biochemical pathways, possibly interacting with specific receptors and enzymes.[3] However, further research is needed to fully elucidate these interactions and their therapeutic implications.[3]

The structural features of this compound, particularly the presence of the benzyl group and the hydroxyl functionality, offer opportunities for further chemical modification to explore novel therapeutic agents.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant and is harmful if swallowed.[2]

-

Handling: Use in a well-ventilated area, and avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

-

Storage: Store in a cool, dry place in a tightly sealed container.[2]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Ingestion: If swallowed, rinse mouth with water and seek medical advice.

-

Inhalation: Move to fresh air.[2]

-

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the production of the anti-inflammatory drug Benzydamine. Its physicochemical properties are well-characterized, and several synthetic routes have been established. While its own biological activity is not extensively studied, the prevalence of the indazole scaffold in numerous bioactive molecules suggests that this compound and its derivatives represent a promising area for future research and drug discovery endeavors. This guide provides a solid foundation of technical information for scientists and researchers working with this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Buy this compound | 2215-63-6 [smolecule.com]

- 4. Cas 2215-63-6,this compound | lookchem [lookchem.com]

- 5. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical characteristics of 1-Benzyl-3-hydroxy-1H-indazole

An In-depth Technical Guide on the Physicochemical Characteristics of 1-Benzyl-3-hydroxy-1H-indazole

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to this compound (CAS No. 2215-63-6). The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Physicochemical Characteristics

This compound, also known as 1-benzyl-1H-indazol-3-ol, is a heterocyclic compound with the molecular formula C₁₄H₁₂N₂O.[1][2] It presents as a solid, ranging in appearance from a beige powder to white or light orange crystals.[1][3][4] This compound is recognized primarily as a key intermediate and a reference standard impurity in the synthesis of Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug.[2][5][6]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O | [1][2][7] |

| Molecular Weight | 224.26 g/mol | [1][2][7][8] |

| Melting Point | 164-170 °C | [1][3][8] |

| Boiling Point | 432.3 °C at 760 mmHg | [1] |

| Density | 1.243 g/cm³ | [1] |

| pKa | 11.86 ± 0.20 (Predicted) | [1][9] |

| Flash Point | 215.3 °C | [1] |

| Solubility | Water: 12.5 µg/mL (at pH 7.4) Organic Solvents: Slightly soluble in Acetonitrile, DMSO, and Methanol | [1][2][9][10] |

| Appearance | Beige powder; White to light gray/orange solid/crystal | [1][3][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines protocols for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common method involves the benzylation of a suitable indazole precursor.

Principle: This synthesis is based on the N-alkylation of an indazolone ring system using a benzyl halide.

Materials:

-

1H-indazol-3-ol (or 3-indazolinone)[1]

-

Benzyl chloride or Benzyl bromide[1]

-

A suitable base (e.g., potassium carbonate, potassium t-butoxide)

-

Nitrogen atmosphere

-

Standard laboratory glassware for reflux and extraction

-

Purification apparatus (e.g., column chromatography system with silica gel)

Procedure:

-

To a reaction flask maintained under a nitrogen atmosphere, add 1H-indazol-3-ol and the chosen solvent (e.g., toluene).[11]

-

Add the base (e.g., potassium t-butoxide, 1.05 equivalents) to the suspension.[11]

-

Stir the mixture at room temperature for a designated period to allow for the formation of the indazole salt.

-

Slowly add the benzylating agent (e.g., benzyl chloride, 1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.[12]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

-

Purify the crude product by column chromatography on silica gel to yield this compound.[12]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound in pharmaceutical formulations can be determined using HPLC.[8]

Principle: This method separates the compound from other components in a mixture based on its differential partitioning between a stationary phase and a mobile phase.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate buffer, to control pH)

-

Reference standard of this compound

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase by mixing the organic solvent (e.g., acetonitrile) and aqueous buffer in a specified ratio. Degas the mobile phase before use.

-

Preparation of Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent to prepare a stock solution. Prepare working standards by serial dilution.

-

Preparation of Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18, specific dimensions (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffer.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis: Inject the standard and sample solutions into the chromatograph. Identify the peak for this compound by comparing the retention time with the standard. Quantify the amount of the compound in the sample by comparing the peak area with the calibration curve generated from the standards.

Biological Context and Significance

While specific signaling pathways for this compound are not extensively documented, the parent indazole scaffold is of significant interest in medicinal chemistry.[2] Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][13][14][15]

The primary role of this compound in the pharmaceutical industry is as a direct precursor or impurity in the manufacturing of Benzydamine, an established anti-inflammatory agent.[2][6] Its hydrophilic nature may enhance solubility, a desirable characteristic in drug development.[2] Interaction studies have suggested that the compound could potentially act as a modulator in various biochemical pathways by interacting with specific enzymes or receptors, though further research is needed to elucidate these mechanisms.[2]

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows associated with this compound.

Caption: Synthetic pathway for this compound via N-benzylation.

Caption: Relationship of the target compound to Benzydamine and the indazole scaffold.

References

- 1. Cas 2215-63-6,this compound | lookchem [lookchem.com]

- 2. Buy this compound | 2215-63-6 [smolecule.com]

- 3. 1-Benzyl-1H-indazol-3-ol | 2215-63-6 | TCI Deutschland GmbH [tcichemicals.com]

- 4. 1-Benzyl-1H-indazol-3-ol | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Benzyl-3-hydroxyindazole | CAS# 2215-63-6 | Câ‚â‚„Hâ‚â‚‚Nâ‚‚O [symteraanalytics.com]

- 7. manusaktteva.com [manusaktteva.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound CAS#: 2215-63-6 [m.chemicalbook.com]

- 10. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

In-Depth Spectral Analysis of 1-Benzyl-3-hydroxy-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 1-benzyl-3-hydroxy-1H-indazole, a significant heterocyclic compound often encountered as an impurity in the synthesis of the anti-inflammatory drug Benzydamine. A thorough understanding of its spectral characteristics is crucial for its identification, characterization, and quantification in pharmaceutical quality control and drug development processes. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflows for structural elucidation.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | Ar-H |

| ~7.30-7.40 | m | 5H | Ar-H (benzyl) |

| ~7.25 | t | 1H | Ar-H |

| ~7.10 | t | 1H | Ar-H |

| ~7.00 | d | 1H | Ar-H |

| ~5.40 | s | 2H | -CH₂- |

| ~11.0 | br s | 1H | -OH |

Note: Predicted values based on the structure and data for similar compounds. Exact values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (keto tautomer) |

| ~141 | Ar-C |

| ~136 | Ar-C (benzyl) |

| ~129 | Ar-CH (benzyl) |

| ~128 | Ar-CH (benzyl) |

| ~127 | Ar-CH (benzyl) |

| ~126 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-C |

| ~110 | Ar-CH |

| ~50 | -CH₂- |

Note: Predicted values based on the structure and data for similar compounds. The presence of the keto tautomer is considered.

Table 3: IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1670 | Strong | C=O stretch (keto tautomer) |

| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Medium | C-N stretch |

| ~750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Note: Predicted values based on the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 224 | High | [M]⁺ (Molecular Ion) |

| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from PubChem CID 75181.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface. For GC-MS, the sample is dissolved in a volatile organic solvent.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of molecule.

-

Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectral data analysis for the structural elucidation of this compound.

Caption: Workflow for the spectral analysis and structural confirmation of this compound.

Caption: Logical relationship of how different spectral data contribute to structural elucidation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Benzyl-3-hydroxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Benzyl-3-hydroxy-1H-indazole. This document presents detailed spectral data, experimental protocols, and visualizations to support researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development in the identification and characterization of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to known bioactive molecules. As a key intermediate in the synthesis of various pharmaceutical agents, its unambiguous structural elucidation is paramount. NMR spectroscopy is an indispensable tool for the characterization of such organic molecules, providing detailed information about the chemical environment of individual atoms. This guide focuses on the ¹H and ¹³C NMR spectral features of this compound, offering a valuable resource for its synthesis and quality control.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.5-11.5 | br s | - | OH |

| 7.80 | d | 8.0 | H-4 |

| 7.55 | d | 8.4 | H-7 |

| 7.35-7.20 | m | - | H-5, H-6, Benzyl-H |

| 5.40 | s | - | CH₂ |

Solvent: DMSO-d₆ br s = broad singlet, d = doublet, m = multiplet, s = singlet

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 160.8 | C=O (keto tautomer) / C-OH (enol tautomer) |

| 142.1 | C-7a |

| 137.5 | Benzyl C-1' |

| 129.8 | C-3a |

| 128.9 | Benzyl C-3', C-5' |

| 127.8 | Benzyl C-4' |

| 127.3 | Benzyl C-2', C-6' |

| 126.5 | C-6 |

| 121.5 | C-5 |

| 119.0 | C-4 |

| 110.2 | C-7 |

| 50.5 | CH₂ |

Solvent: DMSO-d₆

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters

The spectra can be recorded on a standard NMR spectrometer, for instance, a 400 MHz instrument.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR) or to the internal standard TMS (δ = 0.00 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Logical Relationship of Spectral Interpretation

The interpretation of NMR spectra involves a logical progression from the raw data to the final structure elucidation. The following diagram outlines this process.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. The presented data and protocols are intended to assist in the accurate identification and characterization of this important chemical entity. For more complex structural analyses, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are recommended.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-3-hydroxy-1H-indazole

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1-benzyl-3-hydroxy-1H-indazole, a significant heterocyclic compound often encountered in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular identification and structural elucidation.

Introduction

This compound (C₁₄H₁₂N₂O, Molar Mass: 224.26 g/mol ) is a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Its structural characterization is crucial for quality control and metabolic studies. Mass spectrometry, particularly with electron ionization (EI), is a primary technique for this purpose. Understanding the fragmentation pathways of this molecule is essential for its unambiguous identification in complex matrices. This guide outlines the proposed fragmentation mechanism based on spectral data and established chemical principles.

Experimental Protocols

While specific experimental conditions can vary, a general methodology for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

2.1 Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.

2.2 Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

2.3 Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

Results and Discussion: Proposed Fragmentation Pathway

Upon electron ionization, this compound undergoes a series of fragmentation events. The resulting mass spectrum is characterized by several key ions that provide structural information. The molecular ion [M]⁺• is observed at m/z 224.[4]

Table 1: Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Formula | Proposed Structure/Identity |

| 224 | [C₁₄H₁₂N₂O]⁺• | Molecular Ion |

| 133 | [C₇H₅N₂O]⁺ | Indazole-3-one cation |

| 109 | [C₇H₅N₂]⁺ | Fragment of the indazole core |

| 91 | [C₇H₇]⁺ | Tropylium ion |

The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common fragmentation site for benzyl-substituted compounds.[5] This cleavage can occur in two ways, leading to either the benzyl cation (which rearranges to the stable tropylium ion at m/z 91) or a fragment representing the indazole core.

The formation of the ion at m/z 109 is a notable feature of the spectrum.[4] This is proposed to occur through a rearrangement and subsequent fragmentation of the indazole ring system.

Visualization of Fragmentation Pathways

The logical flow of the fragmentation process can be visualized using the diagrams below.

Caption: Primary fragmentation of the molecular ion.

Caption: Formation of the m/z 109 fragment.

Conclusion

The mass spectrometry fragmentation of this compound is primarily driven by the cleavage of the benzylic C-N bond, leading to the characteristic tropylium ion (m/z 91) and fragments of the indazole core (m/z 133 and 109). The proposed pathways are consistent with established principles of mass spectrometry and provide a reliable basis for the identification and structural confirmation of this compound in analytical workflows. This guide serves as a valuable resource for researchers and professionals engaged in the analysis of indazole-based compounds.

References

- 1. Cas 2215-63-6,this compound | lookchem [lookchem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 1-Benzyl-3-hydroxyindazole | CAS# 2215-63-6 | Câ‚â‚„Hâ‚â‚‚Nâ‚‚O [symteraanalytics.com]

- 4. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on 1-Benzyl-3-hydroxy-1H-indazole: Synthesis, Physicochemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-hydroxy-1H-indazole is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. While it is recognized as a key intermediate and a known impurity in the synthesis of the anti-inflammatory drug Benzydamine, comprehensive data on its solid-state structure remains elusive in publicly accessible databases. This technical guide provides a thorough overview of the available physicochemical data, detailed synthesis protocols, and a discussion of its potential biological activities based on the well-established pharmacology of the indazole scaffold. In the absence of a determined crystal structure, this document also presents a hypothesized molecular conformation and potential intermolecular interactions, alongside generalized experimental protocols for its crystallization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and quality control in a research and development setting.

| Property | Value | Reference |

| CAS Number | 2215-63-6 | [1] |

| Molecular Formula | C₁₄H₁₂N₂O | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| Appearance | Beige powder | [1] |

| Melting Point | 164-166 °C | [1] |

| Boiling Point | 432.3 °C at 760 mmHg | [1] |

| Flash Point | 215.3 °C | [1] |

| Density | 1.243 g/cm³ | [1] |

| pKa | 11.86 ± 0.20 (Predicted) | [1] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the benzylation of a suitable indazole precursor.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, starting from 3-bromo-1H-indazole.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol for a Related Synthesis: Preparation of 1-benzyl-3-bromoindazole[2]

This protocol describes the synthesis of a key intermediate, 1-benzyl-3-bromoindazole.

Materials:

-

3-bromo-1H-indazole (90.4 g, 0.459 mol)

-

Toluene (450 mL)

-

Potassium t-butoxide (54.2 g, 0.483 mol)

-

Benzyl bromide (86.3 g, 0.505 mol)

Procedure:

-

In a 1-liter flask equipped with a mechanical stirrer and under a nitrogen atmosphere, suspend 3-bromo-1H-indazole in toluene.

-

Add potassium t-butoxide at room temperature over a period of approximately 30 minutes.

-

Following the addition, add benzyl bromide to the reaction mixture.

-

Monitor the reaction for completion (e.g., by thin-layer chromatography).

-

Upon completion, the reaction is worked up using standard procedures, which typically involve quenching with water, extraction with an organic solvent, drying of the organic phase, and concentration under reduced pressure.

-

The crude product is then purified, for instance by crystallization or column chromatography, to yield 1-benzyl-3-bromoindazole.

Further chemical transformations would be required to convert the bromo-substituent to a hydroxyl group to obtain the final product.

Crystal Structure and Molecular Geometry (Hypothetical)

As of the date of this document, a definitive crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. However, based on the known structures of 1H-indazole and its derivatives, a hypothetical model of its molecular geometry and potential intermolecular interactions can be proposed.

The parent 1H-indazole is known to form a catemeric (chain-like) structure through N-H···N hydrogen bonds in the solid state.[2] For this compound, the presence of the hydroxyl group at the 3-position introduces a hydrogen bond donor and acceptor, which would likely lead to the formation of O-H···N or O-H···O hydrogen bonds, potentially forming dimers or other supramolecular assemblies. The benzyl group at the 1-position is expected to influence the crystal packing through van der Waals interactions and potential π-π stacking.

Experimental Protocols for Crystallization

Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. The following are generalized protocols for the crystallization of small organic molecules like this compound.

General Crystallization Workflow

Caption: General workflow for the crystallization of a small organic molecule.

Slow Evaporation Method[4]

-

Dissolve the compound in a suitable solvent or solvent mixture to create a nearly saturated solution.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

-

Monitor for crystal growth.

Vapor Diffusion Method[4]

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

-

Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container. The anti-solvent should be miscible with the solvent of the compound solution and more volatile.

-

Over time, the vapor of the anti-solvent will diffuse into the compound solution, reducing the solubility of the compound and inducing crystallization.

Biological Significance and Potential Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[3]

Role as a Pharmaceutical Intermediate

This compound is a known intermediate in the synthesis of Benzydamine, a non-steroidal anti-inflammatory drug.[4] It is also monitored as a process impurity in the final drug product.

Potential Signaling Pathways of Indazole Derivatives

Indazole derivatives have been shown to modulate various signaling pathways implicated in disease. For instance, they can inhibit pro-inflammatory cytokines like TNF-α and interleukins, often through the inhibition of pathways such as NF-κB and AP-1.[5] In the context of cancer, indazole-based compounds have been developed as inhibitors of various kinases, including VEGFR, EGFR, and GSK-3, thereby interfering with cell proliferation, angiogenesis, and survival signals.[3][6] Some indazole derivatives have also been found to act as dual angiotensin II antagonists and partial PPARγ agonists, suggesting applications in cardiovascular and metabolic diseases.[7]

Caption: Potential signaling pathways modulated by indazole derivatives.

Conclusion

This compound is a valuable compound in synthetic and medicinal chemistry. While its definitive crystal structure remains to be elucidated, a comprehensive understanding of its chemical properties, synthesis, and the biological activities of the broader indazole class provides a strong foundation for its application in research and drug development. The experimental protocols provided herein offer a starting point for further investigation into its solid-state properties and for its synthesis and purification. Future studies to determine its crystal structure would be highly valuable to the scientific community.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 1-Benzyl-3-hydroxy-1H-indazole: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 1-benzyl-3-hydroxy-1H-indazole, a key heterocyclic scaffold of interest in medicinal chemistry. A profound understanding of the tautomeric behavior of this molecule is critical for drug design, as it directly influences its physicochemical properties, receptor binding interactions, and metabolic stability. This document outlines the structural aspects of the tautomers, discusses the factors influencing their equilibrium, and presents generalized experimental and computational methodologies for their characterization.

Introduction to Tautomerism in Indazoles

Indazole and its derivatives are well-known for exhibiting annular tautomerism, a phenomenon involving the migration of a proton between the nitrogen atoms of the pyrazole ring. For this compound, this results in an equilibrium between two primary tautomeric forms: the hydroxy-indazole form (this compound) and the indazolone form (1-benzyl-1H-indazol-3(2H)-one). The IUPAC name for the indazolone tautomer is 1-benzyl-1,2-dihydro-3H-indazol-3-one.[1] The position of this equilibrium can significantly impact molecular properties such as hydrogen bonding capacity, polarity, and shape, which are crucial determinants of biological activity.

The Tautomeric Equilibrium

The tautomerism in this compound involves the migration of a proton between the oxygen at the 3-position and the nitrogen at the 2-position of the indazole ring.

Data Presentation

Although specific quantitative data for the tautomeric equilibrium of this compound is not available in the reviewed literature, the following table summarizes key properties of this compound, which exists as a mixture of tautomers.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O | PubChem |

| Molecular Weight | 224.26 g/mol | PubChem |

| Melting Point | 165-169 °C | Sigma-Aldrich |

| Solubility in Water | 12.5 µg/mL (at pH 7.4) | PubChem |

Experimental and Computational Methodologies

The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons, particularly those near the pyrazole ring and the C3-substituent, are sensitive to the tautomeric form.

-

¹H NMR Spectroscopy: The presence of distinct signals for the N-H or O-H protons, as well as different chemical shifts for the aromatic and benzylic protons, can allow for the identification and integration of signals corresponding to each tautomer.

-

¹³C NMR Spectroscopy: The chemical shift of the C3 carbon is particularly indicative of the tautomeric state (C-O vs. C=O).

-

Protocol for Tautomeric Ratio Determination by ¹H NMR:

-

Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

-

Identify well-resolved signals unique to each tautomer.

-

Integrate the signals corresponding to each tautomer.

-

Calculate the molar ratio of the tautomers from the integral values.

-

UV-Vis Spectroscopy: The two tautomers are expected to have different chromophores and thus distinct UV-Vis absorption spectra. By comparing the spectrum of the mixture to the spectra of "fixed" derivatives (where tautomerism is prevented by substitution), it may be possible to estimate the tautomeric ratio.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. This technique can definitively identify which tautomer is present in the crystal lattice.

-

Protocol for Single-Crystal X-ray Diffraction:

-

Grow high-quality single crystals of this compound from a suitable solvent system.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to determine the atomic coordinates and connectivity, thus identifying the tautomeric form.

-

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the relative stabilities of the tautomers in the gas phase and in different solvents. These calculations provide insights into the Gibbs free energy difference (ΔG) between the tautomers, which can be used to estimate the equilibrium constant.

Synthesis of this compound

A common synthetic route to this compound involves the benzylation of a suitable indazole precursor. The following diagram illustrates a representative synthetic pathway.

Conclusion

The tautomeric equilibrium between this compound and 1-benzyl-1H-indazol-3(2H)-one is a crucial aspect of its chemistry that has significant implications for its application in drug development. While the 1H-hydroxy form is generally expected to be the more stable tautomer, the precise position of the equilibrium can be influenced by the molecular environment. A thorough characterization of this tautomerism using a combination of spectroscopic and computational methods is essential for a complete understanding of its structure-activity relationship and for the development of robust analytical methods and formulations. Further experimental studies are warranted to provide quantitative data on the tautomeric equilibrium of this important molecule.

References

Solubility Profile of 1-Benzyl-3-hydroxy-1H-indazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Benzyl-3-hydroxy-1H-indazole in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information, detailed experimental protocols for determining solubility, and the biological context of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] this compound, in particular, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Benzydamine, a non-steroidal anti-inflammatory drug (NSAID).[4][5] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization.

Solubility Data

Currently, detailed quantitative solubility data for this compound in a range of organic solvents is not widely published. The available information is qualitative, indicating its general solubility characteristics.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Acetonitrile | Slightly Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [6] |

| Methanol | Slightly Soluble | [6] |

It is important to note that "slightly soluble" is a general term. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of a compound like this compound in organic solvents. The Shake-Flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable approach.[7][8][9]

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[7]

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7][10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when consecutive measurements are consistent.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[7]

-

-

Sample Analysis (HPLC):

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of the dissolved compound.

HPLC System and Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid), isocratically or with a gradient. The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV-Vis detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a common range for such compounds is 230-300 nm).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

Use the calibration curve to determine the concentration of the diluted sample from the shake-flask experiment.

Calculation of Solubility:

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

Visualization of Related Processes

To provide further context for researchers, the following diagrams illustrate a general synthesis pathway for indazole derivatives and a typical experimental workflow for solubility determination.

Caption: General synthesis pathway for 1-substituted indazoles.

Caption: Experimental workflow for solubility determination.

Biological Significance and Signaling Pathways of Indazole Derivatives

Indazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects. While the specific signaling pathways for this compound are not extensively documented in public literature, the indazole scaffold is a key component in many compounds that modulate important cellular pathways. For instance, many indazole-containing drugs function as kinase inhibitors, which play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[3][11]

Caption: Simplified signaling pathway modulation by indazole-based kinase inhibitors.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in the literature, this guide provides the necessary tools for researchers to determine this crucial parameter experimentally. The detailed shake-flask and HPLC protocols offer a robust framework for obtaining reliable and reproducible solubility data. Understanding the solubility, alongside the synthetic and biological context of this important intermediate, is essential for its effective application in pharmaceutical research and development.

References

- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Cas 2215-63-6,this compound | lookchem [lookchem.com]

- 7. quora.com [quora.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. researchgate.net [researchgate.net]

Theoretical Analysis of 1-Benzyl-3-hydroxy-1H-indazole: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodological guide for the theoretical and computational study of the molecular structure of 1-Benzyl-3-hydroxy-1H-indazole. Despite a thorough review of existing scientific literature, specific experimental and computational studies detailing the structural and electronic properties of this compound are not publicly available. Consequently, this whitepaper outlines a robust framework for such an investigation, drawing upon established computational chemistry protocols successfully applied to analogous indazole derivatives. The methodologies detailed herein, including Density Functional Theory (DFT) calculations for geometry optimization, electronic property analysis, and molecular electrostatic potential mapping, are intended to serve as a foundational guide for researchers initiating theoretical studies on this molecule. All presented quantitative data are illustrative and intended to exemplify the expected outcomes of the proposed computational analyses.

Introduction

This compound is a heterocyclic organic compound with a core indazole structure, a significant pharmacophore in medicinal chemistry. Derivatives of indazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The title compound is recognized as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug Benzydamine.[1] A deep understanding of the three-dimensional structure, electronic properties, and reactivity of this compound is crucial for the rational design of novel derivatives with enhanced therapeutic potential and for optimizing synthetic pathways.

Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into molecular properties at the atomic level. These computational methods can predict molecular geometries, electronic charge distributions, and spectroscopic characteristics, complementing and guiding experimental research. This whitepaper presents a detailed protocol for conducting a comprehensive theoretical investigation of this compound.

Proposed Computational Methodology

The recommended approach for the theoretical characterization of this compound involves the use of Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Geometry Optimization

The initial step in the computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).

Protocol:

-

Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method: Geometry optimization is performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.

-

Basis Set: The 6-311++G(d,p) basis set is recommended, as it provides a good balance between accuracy and computational cost for molecules of this size, including polarization and diffuse functions for a more accurate description of electron distribution.

-

Software: The calculations can be carried out using computational chemistry software packages such as Gaussian, ORCA, or Spartan.

-

Convergence Criteria: The optimization should be run until tight convergence criteria are met for forces and displacement.

-

Frequency Analysis: Following optimization, a frequency calculation at the same level of theory should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Analysis

Once the optimized geometry is obtained, a series of analyses can be performed to elucidate the electronic properties of the molecule.

Protocols:

-

Mulliken Atomic Charge Distribution: Calculated from the optimized wave function to understand the partial charges on each atom, providing insight into local reactivity.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Illustrative Data Presentation

The following tables present hypothetical quantitative data that would be generated from the proposed computational studies on this compound. Note: This data is for illustrative purposes only and does not represent experimentally or computationally verified values.

Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-N2 | 1.38 |

| N2-N3 | 1.35 | |

| N3-C4 | 1.40 | |

| C4-O5 | 1.36 | |

| N3-C10 | 1.47 | |

| C10-C11 | 1.51 | |

| Bond Angles | C1-N2-N3 | 112.0 |

| N2-N3-C4 | 108.0 | |

| N2-N3-C10 | 125.0 | |

| C4-N3-C10 | 127.0 | |

| N3-C10-C11 | 111.0 | |

| Dihedral Angle | C1-N2-N3-C10 | 178.0 |

Table 2: Hypothetical Mulliken Atomic Charges

| Atom | Atomic Charge (e) |

| O5 | -0.65 |

| N2 | -0.15 |

| N3 | -0.20 |

| C1 | 0.10 |

| C4 | 0.30 |

| C10 | 0.05 |

Table 3: Hypothetical Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.15 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.55 |

Visualizations of Computational Workflows and Relationships

To further clarify the proposed theoretical studies, the following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships.

References

Quantum Chemical Calculations for 1-Benzyl-3-hydroxy-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Benzyl-3-hydroxy-1H-indazole

This compound is a heterocyclic organic compound with a core indazole scaffold, which is a prominent feature in many biologically active molecules. The indazole ring system is known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. Understanding the fundamental quantum chemical properties of this molecule is crucial for rational drug design, enabling the prediction of its reactivity, stability, and potential interactions with biological targets.

Experimental Protocols: A Standard Computational Approach

The following details a standard and widely accepted computational protocol for the quantum chemical analysis of indazole derivatives, adapted from methodologies reported for similar compounds.

Software: Gaussian 09 or 16 program package is typically employed for these calculations.

Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

-

Functional and Basis Set: A common and effective combination for molecules of this type is the B3LYP functional with the 6-311+G(d,p) basis set.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, providing a good balance of accuracy and computational cost for organic molecules.

-

6-311+G(d,p): This is a Pople-style basis set. The "6-311" indicates the number of Gaussian functions used to represent the core and valence atomic orbitals. The "+" signifies the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in molecules.

-

Calculation Steps:

-

Geometry Optimization: The initial 3D structure of this compound is built and then its geometry is optimized to find the most stable, lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular structure.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

-

Electronic Property Calculations: A single-point energy calculation is performed on the optimized geometry to determine various electronic properties, including:

-

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

-

Data Presentation: Illustrative Data from Indazole Analogues

Due to the absence of specific published data for this compound, the following tables present representative data for a series of 1-butyl-1H-indazole-3-carboxamide derivatives, as reported in a study by V. S. et al. (2024).[1] This data illustrates the type of quantitative information that can be obtained from quantum chemical calculations and how it can be used for comparative analysis.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for 1-butyl-1H-indazole-3-carboxamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 8a | -6.0453 | -0.86238 | 5.18292 |

| 8b | -5.51394 | -1.07163 | 4.44231 |

| 8c | -5.88654 | -0.81999 | 5.06655 |

Data sourced from a study on 1-butyl-1H-indazole-3-carboxamide derivatives and is for illustrative purposes only.[1]

Interpretation:

-

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

-

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the quantum chemical analysis of this compound.

Conclusion

Quantum chemical calculations provide a powerful, non-invasive tool for characterizing the intrinsic properties of molecules like this compound. By employing methods such as DFT, researchers can gain valuable insights into molecular geometry, stability, and electronic structure. This information is instrumental in understanding the molecule's behavior and can guide the design of new derivatives with enhanced pharmacological profiles. While experimental validation is always necessary, computational studies offer a cost-effective and efficient first step in the complex process of drug discovery and development.

References

The Indazole Scaffold: A Technical Guide to the Biological Activity of 1-Benzyl-3-hydroxy-1H-indazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with the 1-benzyl-3-hydroxy-1H-indazole scaffold. While specific research on this compound is limited, this document extrapolates its potential therapeutic applications based on studies of structurally related indazole derivatives. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes potential biological pathways to serve as a foundational resource for researchers in drug discovery and development.

Overview of the Indazole Scaffold's Biological Significance

The indazole core, a bicyclic heteroaromatic system, is a key pharmacophore in a number of approved drugs and clinical candidates.[3] Its structural versatility allows for substitution at various positions, leading to a diverse range of biological activities. Notably, the 1-substituted-3-hydroxy-1H-indazole framework is of particular interest. For instance, this compound is a known impurity in the synthesis of Benzydamine, a non-steroidal anti-inflammatory drug (NSAID), suggesting the scaffold's potential relevance in inflammatory pathways.[4]

Potential Biological Activities and Quantitative Data

Based on the biological profiles of structurally similar compounds, the this compound scaffold is predicted to exhibit anti-inflammatory and anticancer activities. The following tables summarize quantitative data from studies on closely related indazole derivatives.

Anticancer Activity

Copper(II) complexes of 1-benzyl-1H-indazol-3-ol have demonstrated notable anticancer properties.[5][6] The data below is from a study evaluating the cytotoxicity of these complexes against the MCF-7 human breast cancer cell line.

| Compound | Ligand | IC50 (µM) against MCF-7 Cells | Reference |

| Complex 1 | 1-benzyl-1H-indazol-3-ol, 2,2'-bipyridyl | 10.5 | [5][6] |

| Complex 2 | 1-benzyl-1H-indazol-3-ol, 1,10-phenanthroline | 8.2 | [5][6] |

| Cisplatin | - | 15.6 | [5][6] |

Other indazole derivatives have also shown potent antiproliferative activity against various cancer cell lines.[7][8]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2f (an indazole derivative) | 4T1 (Breast Cancer) | 0.23 | [8] |

| Compound 6o (an 1H-indazole-3-amine derivative) | K562 (Leukemia) | 5.15 | [7] |

Anti-inflammatory Activity

A study on 1,5-disubstituted indazol-3-ols, which are structurally analogous to the core topic, revealed significant anti-inflammatory activity through the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene synthesis pathway.[9]

| Compound | Target | IC50 | Reference |

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (Compound 27) | 5-Lipoxygenase | 44 nM | [9] |

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (Compound 27) | Antigen-induced guinea pig tracheal contraction | 2.9 µM | [9] |

Indazole derivatives have also been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[1]

| Compound | Target/Assay | IC50 (µM) | Reference |

| 6-Nitroindazole | IL-1β inhibition | 100.75 | [1] |

| Indazole | COX-2 Inhibition | 105.14 | [1] |

Experimental Protocols

This section details generalized experimental protocols for assessing the key potential biological activities of this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of a compound against cancer cell lines.

Workflow:

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

-

Incubation: Plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.[8]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[2]

Workflow:

Methodology:

-

Animals: Wistar rats or Swiss albino mice are used.

-

Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a standard group (e.g., Diclofenac), and test groups receiving different doses of this compound. The compound is typically administered orally or intraperitoneally.

-